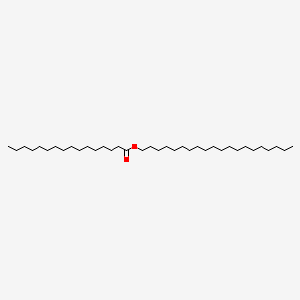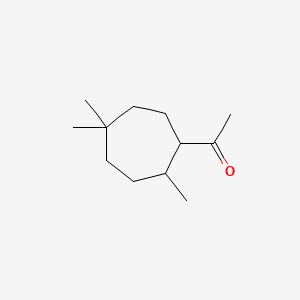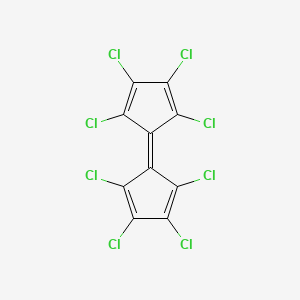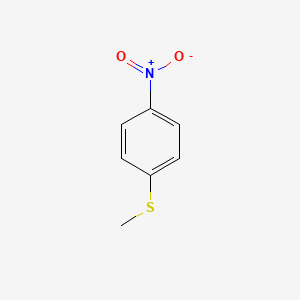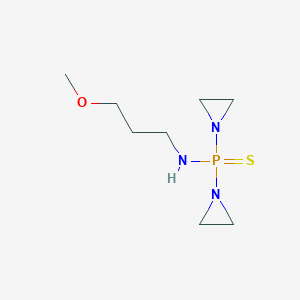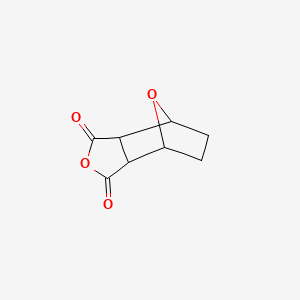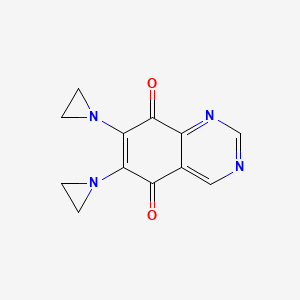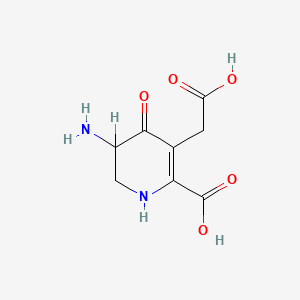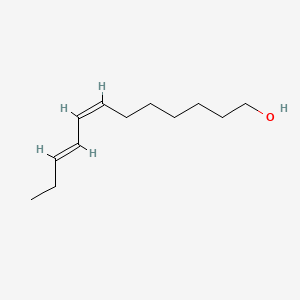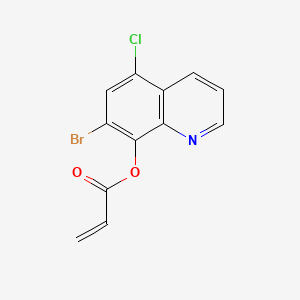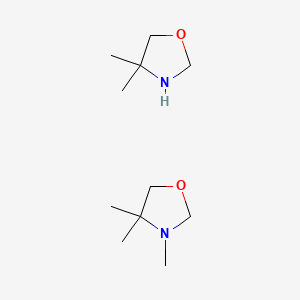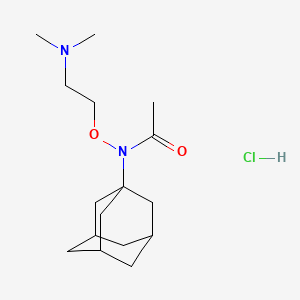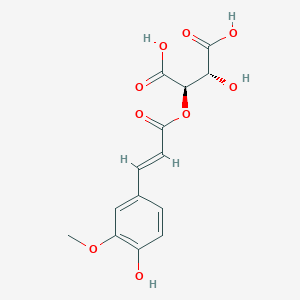
trans-Fertaric acid
Overview
Description
Trans-Fertaric acid is a useful organic compound for research related to life sciences . It is a hydroxycinnamic acid found in wine and grapes . It is an ester formed from ferulic acid bound to tartaric acid .
Synthesis Analysis
Trans-Fertaric acid is a metabolite of caftaric acid after caftaric acid has been fed to rats . In an experiment, novel ferulic acid derivatives with the core structure of diphenyl acrylic acids were synthesized .
Molecular Structure Analysis
The molecular formula of trans-Fertaric acid is C14H14O9 . It has a molar mass of 326.257 g/mol .
Chemical Reactions Analysis
Trans-Fertaric acid is a metabolite of caftaric acid after caftaric acid has been fed to rats . It is found in plasma, kidney, and urine .
Physical And Chemical Properties Analysis
Trans-Fertaric acid has a molar mass of 326.257 g/mol . It is a hydroxycinnamic acid found in wine and grapes .
Scientific Research Applications
Antioxidant Application
Field
Summary
Ferulic Acid is a derivative of 4-hydroxycinnamic acid, which is found in many food products, fruits, and beverages. It has scientifically proven antioxidant properties .
Methods
The antioxidant properties of Ferulic Acid can be studied through various biochemical assays that measure its ability to neutralize free radicals and prevent oxidative stress .
Results
Studies have shown that Ferulic Acid can effectively neutralize free radicals, thus preventing oxidative damage to cells and tissues .
Anti-inflammatory Application
Field
Summary
Ferulic Acid has been shown to have anti-inflammatory properties, making it potentially useful in the treatment of conditions characterized by inflammation .
Methods
The anti-inflammatory properties of Ferulic Acid can be studied in vitro using cell cultures, or in vivo using animal models of inflammation .
Results
Research has shown that Ferulic Acid can reduce inflammation, as evidenced by decreased levels of pro-inflammatory markers in treated cells or tissues .
Antibacterial Application
Field
Summary
Ferulic Acid has been found to have antibacterial properties, making it potentially useful in combating bacterial infections .
Methods
The antibacterial properties of Ferulic Acid can be studied using various microbiological techniques, such as disk diffusion assays or broth dilution methods .
Results
Studies have shown that Ferulic Acid can inhibit the growth of certain bacteria, suggesting its potential use as an antibacterial agent .
Neuroprotective Application
Field
Summary
Ferulic Acid has been found to have neuroprotective properties, making it potentially useful in the treatment of neurodegenerative diseases, such as Alzheimer’s disease .
Methods
The neuroprotective properties of Ferulic Acid can be studied using various neurological models, including in vitro neuron cultures and in vivo animal models of neurodegeneration .
Results
Research has shown that Ferulic Acid can protect neurons from damage, as evidenced by decreased levels of neuronal death and improved cognitive function in treated models .
Anticancer Application
Field
Summary
Ferulic Acid has been found to have anticancer properties, making it potentially useful in the treatment of various types of cancer .
Methods
The anticancer properties of Ferulic Acid can be studied using various oncological models, including in vitro cancer cell cultures and in vivo animal models of cancer .
Results
Research has shown that Ferulic Acid can inhibit the growth of cancer cells and induce apoptosis, as evidenced by decreased tumor size and improved survival in treated models .
Enhancing Bioavailability
Summary
New methods of functionalization are being developed to increase the application of Ferulic Acid in medicine .
Methods
The bioavailability of Ferulic Acid can be enhanced through various methods, such as encapsulation in nanostructures .
Results
Studies have shown that encapsulation of Ferulic Acid in nanostructures can significantly enhance its bioavailability, thus improving its therapeutic efficacy .
properties
IUPAC Name |
(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O9/c1-22-9-6-7(2-4-8(9)15)3-5-10(16)23-12(14(20)21)11(17)13(18)19/h2-6,11-12,15,17H,1H3,(H,18,19)(H,20,21)/b5-3+/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWXUSFCUBAMFH-WEPHUFDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Fertaric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



